3-{[(2H-1,3-benzodioxol-5-yl)methyl]sulfanyl}-5-(4-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[(2H-1,3-benzodioxol-5-yl)methyl]sulfanyl}-5-(4-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazole is a complex organic compound that belongs to the class of triazolothiazoles. This compound is characterized by its unique structure, which includes a benzodioxole moiety, a chlorophenyl group, and a triazolothiazole core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(2H-1,3-benzodioxol-5-yl)methyl]sulfanyl}-5-(4-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazole typically involves multiple steps:
Formation of the Benzodioxole Moiety: The benzodioxole moiety can be synthesized through the cyclization of catechol with formaldehyde.
Synthesis of the Triazolothiazole Core: This involves the reaction of thiosemicarbazide with α-haloketones to form the triazolothiazole ring.
Coupling Reactions: The benzodioxole moiety is then coupled with the triazolothiazole core using appropriate coupling agents and conditions.
Introduction of the Chlorophenyl Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the chlorophenyl group and the triazolothiazole core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides) are employed under various conditions (e.g., acidic, basic, or neutral).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-{[(2H-1,3-benzodioxol-5-yl)methyl]sulfanyl}-5-(4-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{[(2H-1,3-benzodioxol-5-yl)methyl]sulfanyl}-5-(4-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazole is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition, receptor binding, or interference with cellular processes. Further research is needed to elucidate the exact mechanisms and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide derivatives: These compounds share structural similarities and have been studied for their biological activities.
Benzo[1,2,3]dithiazole compounds: These compounds have a similar heterocyclic structure and are investigated for their unique chemical properties.
Uniqueness
3-{[(2H-1,3-benzodioxol-5-yl)methyl]sulfanyl}-5-(4-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazole stands out due to its unique combination of functional groups and potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-ylmethylsulfanyl)-5-(4-chlorophenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClN3O2S2/c19-13-4-2-12(3-5-13)14-9-26-18-21-20-17(22(14)18)25-8-11-1-6-15-16(7-11)24-10-23-15/h1-7,9H,8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGYHDMCLZOPBIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CSC3=NN=C4N3C(=CS4)C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.